5-HT2A antagonist 1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

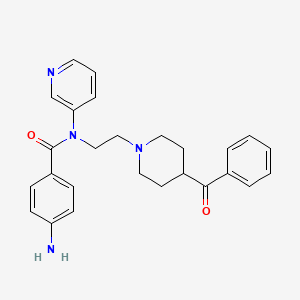

Structure

3D Structure

Propiedades

Fórmula molecular |

C26H28N4O2 |

|---|---|

Peso molecular |

428.5 g/mol |

Nombre IUPAC |

4-amino-N-[2-(4-benzoylpiperidin-1-yl)ethyl]-N-pyridin-3-ylbenzamide |

InChI |

InChI=1S/C26H28N4O2/c27-23-10-8-22(9-11-23)26(32)30(24-7-4-14-28-19-24)18-17-29-15-12-21(13-16-29)25(31)20-5-2-1-3-6-20/h1-11,14,19,21H,12-13,15-18,27H2 |

Clave InChI |

WDLKXXMEFJRKFM-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1C(=O)C2=CC=CC=C2)CCN(C3=CN=CC=C3)C(=O)C4=CC=C(C=C4)N |

Origen del producto |

United States |

Foundational & Exploratory

Elucidating the Signaling Pathways of 5-HT2A Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the signaling pathways modulated by 5-HT2A receptor antagonists. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular mechanisms, experimental methodologies, and quantitative data essential for advancing research in this critical area of pharmacology. The 5-HT2A receptor, a key player in neuropsychiatric conditions, presents a complex signaling profile that extends beyond canonical pathways, offering opportunities for the development of targeted therapeutics.

Introduction to 5-HT2A Receptor Signaling

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a primary target for a range of therapeutics, including atypical antipsychotics.[1] Its activation by serotonin (B10506) initiates a cascade of intracellular events that are implicated in a wide array of physiological and pathological processes. Traditionally, the 5-HT2A receptor was understood to signal primarily through the Gαq/11 pathway. However, emerging research has illuminated the significance of non-canonical, β-arrestin-mediated signaling, which has profound implications for drug development, particularly in the context of functional selectivity and biased agonism.[2][3][4]

Canonical Gq/11 Signaling Pathway

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change that facilitates its coupling to the heterotrimeric G-protein Gαq/11.[2] This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Concurrently, DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, leading to a cellular response.

Non-Canonical β-Arrestin Signaling Pathway

In addition to G-protein coupling, agonist-bound 5-HT2A receptors are phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation event serves as a docking site for β-arrestin proteins (β-arrestin 1 and 2). The recruitment of β-arrestin to the receptor sterically hinders further G-protein coupling, leading to desensitization of the Gq/11 signal. However, β-arrestin is not merely a negative regulator; it can also act as a scaffold for various signaling proteins, initiating a distinct wave of G-protein-independent signaling. For instance, β-arrestin can mediate the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) cascade. This pathway is implicated in diverse cellular processes, including gene expression and cell survival. Furthermore, β-arrestin binding promotes the internalization of the receptor via clathrin-coated pits, a process that can lead to either receptor degradation or recycling back to the cell surface.

Functional Selectivity and Biased Antagonism

The existence of dual signaling pathways for the 5-HT2A receptor gives rise to the phenomenon of functional selectivity, or biased agonism/antagonism.[4] This concept posits that ligands can differentially engage these pathways, acting as an agonist for one while being an antagonist or having no effect on the other. For example, a "biased antagonist" might block Gq/11 signaling while simultaneously promoting β-arrestin recruitment and subsequent ERK activation. This has significant therapeutic implications, as it may be possible to design drugs that selectively inhibit the signaling pathways responsible for adverse effects while preserving or even promoting pathways that contribute to therapeutic efficacy. Pimavanserin, for instance, has been shown to exhibit functional selectivity, acting as an inverse agonist at the Gαi1-mediated pathway while behaving as a neutral antagonist at the canonical Gαq/11 pathway in human brain cortex.[5]

Quantitative Data for Key 5-HT2A Antagonists

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/pIC50) of three well-characterized 5-HT2A antagonists: Pimavanserin, MDL 100,907, and Ketanserin (B1673593). This data is essential for comparing the pharmacological profiles of these compounds and for designing experiments to probe their mechanisms of action.

Table 1: Binding Affinities (Ki) of 5-HT2A Antagonists

| Compound | 5-HT2A Ki (nM) | Primary Off-Targets (Ki, nM) | Reference |

| Pimavanserin | ~0.5 - 2.0 | 5-HT2C (~6-24) | [1][6] |

| MDL 100,907 | 0.36 - 3.0 | 5-HT2C (>100), α1-adrenergic (>100) | [1][7] |

| Ketanserin | 0.85 - 2.0 | α1-adrenergic (~2-10), H1 (~2-20) | [1][8] |

Table 2: Functional Potencies (IC50/pIC50) of 5-HT2A Antagonists

| Compound | Gq Pathway (IC50/pIC50) | β-Arrestin Pathway (IC50/pIC50) | Notes | Reference |

| Pimavanserin | pIC50: 8.7 | Inverse agonist at Gαi1 | Acts as a neutral antagonist at Gαq/11 | [5][6] |

| MDL 100,907 | IC50: ~1-10 nM (ERK1/2) | Not consistently reported | Potent antagonist of Gq-mediated signaling | [7] |

| Ketanserin | IC50: ~1-5 nM | Can induce receptor internalization | Also shows partial agonism at Gq/11 in some contexts | [9][10] |

Experimental Protocols

The elucidation of 5-HT2A antagonist signaling pathways relies on a suite of specialized in vitro assays. The following are detailed protocols for three fundamental experiments used to characterize the binding and functional activity of these compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor with high affinity, such as [3H]ketanserin.

Materials:

-

Cell membranes expressing the human 5-HT2A receptor

-

[3H]ketanserin (radioligand)

-

Test antagonist (e.g., Pimavanserin)

-

Non-specific binding control (e.g., high concentration of unlabeled ketanserin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test antagonist in assay buffer.

-

In a 96-well plate, combine the cell membranes, [3H]ketanserin (at a concentration near its Kd), and either the test antagonist, assay buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by several washes with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test antagonist concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment

The BRET assay is a powerful tool for studying protein-protein interactions in living cells. It is commonly used to measure the recruitment of β-arrestin to the 5-HT2A receptor upon ligand binding.

Materials:

-

HEK293 cells

-

Expression plasmids for 5-HT2A receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)

-

Cell culture medium and transfection reagents

-

BRET substrate (e.g., coelenterazine (B1669285) h)

-

Test antagonist

-

Agonist (e.g., serotonin)

-

96-well white microplates

-

BRET-compatible plate reader

Procedure:

-

Co-transfect HEK293 cells with the 5-HT2A-Rluc and β-arrestin-YFP expression plasmids and seed them into 96-well plates.

-

Allow the cells to grow for 24-48 hours.

-

On the day of the assay, replace the culture medium with a buffer suitable for the BRET measurement.

-

Add the test antagonist at various concentrations to the wells and incubate for a predetermined time.

-

Add a fixed concentration of the agonist (e.g., serotonin at its EC80) to stimulate β-arrestin recruitment.

-

Add the BRET substrate (coelenterazine h) to each well.

-

Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET plate reader.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio as a function of the antagonist concentration and fit the data to determine the IC50 for the inhibition of agonist-induced β-arrestin recruitment.

Calcium Flux Assay

This assay measures the activation of the Gq/11 pathway by quantifying the release of intracellular calcium. It is commonly performed using a fluorescent calcium indicator and a specialized instrument like a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT2A receptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Test antagonist

-

Agonist (e.g., serotonin)

-

96- or 384-well black-walled, clear-bottom microplates

-

FLIPR or similar kinetic plate reader

Procedure:

-

Seed the 5-HT2A expressing cells into the microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the FLIPR instrument.

-

Add the test antagonist at various concentrations to the wells and incubate for a specified period.

-

Initiate the kinetic read on the FLIPR and add a fixed concentration of the agonist to all wells.

-

Monitor the change in fluorescence over time.

-

The data is typically analyzed by measuring the peak fluorescence response or the area under the curve.

-

Plot the response as a function of the antagonist concentration and fit the data to determine the IC50 for the inhibition of agonist-induced calcium release.

Experimental and Drug Discovery Workflow

The characterization of a novel 5-HT2A antagonist typically follows a structured workflow, progressing from initial binding studies to detailed functional characterization and in vivo validation.

Conclusion

A thorough understanding of the dual signaling capabilities of the 5-HT2A receptor is paramount for the rational design of next-generation therapeutics. By employing the experimental protocols and quantitative analyses outlined in this guide, researchers can effectively dissect the complex pharmacology of 5-HT2A antagonists. The concept of functional selectivity offers a promising avenue for developing safer and more effective drugs by precisely targeting the signaling pathways that underpin both therapeutic benefit and adverse effects. Continued investigation into the nuanced signaling of the 5-HT2A receptor will undoubtedly pave the way for novel treatments for a range of neuropsychiatric disorders.

References

- 1. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]

- 7. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ligand bias and inverse agonism on 5-HT2A receptor-mediated modulation of G protein activity in post-mortem human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Discovery and synthesis of "5-HT2A antagonist 1"

To provide a comprehensive technical guide on the discovery and synthesis of a 5-HT2A antagonist, it is essential to focus on a specific, well-documented compound. The designation "5-HT2A antagonist 1" is a generic placeholder and does not correspond to a known molecule in scientific literature.

Therefore, to proceed with generating the requested in-depth guide, please specify the name of a particular 5-HT2A antagonist. Examples of suitable compounds include, but are not limited to:

-

Pimavanserin (Nuplazid®)

-

Volinanserin (MDL 100,907)

-

Ketanserin

-

Nelotanserin

-

Lecanemab (while primarily an antibody, its development could be discussed if relevant)

Once a specific antagonist is identified, a thorough search of scientific databases and literature can be conducted to gather the necessary data for the comprehensive guide, including its discovery, synthesis, and pharmacological characterization, presented in the detailed format you have requested.

An In-depth Technical Guide on 5-HT2A Antagonist Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding affinity and kinetics of antagonists targeting the 5-hydroxytryptamine 2A (5-HT2A) receptor, a critical target in the development of therapeutics for a range of neuropsychiatric disorders.

Introduction to the 5-HT2A Receptor

The 5-HT2A receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key player in serotonergic signaling in the central nervous system. It is primarily coupled to the Gq/11 signaling pathway, which, upon activation, stimulates phospholipase C (PLC). This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). Dysregulation of the 5-HT2A receptor has been implicated in the pathophysiology of various conditions, including schizophrenia, depression, and anxiety. Consequently, antagonists of this receptor are a major focus of drug discovery efforts.

Quantitative Analysis of 5-HT2A Antagonist Binding

The interaction of an antagonist with the 5-HT2A receptor is characterized by its binding affinity and kinetics. These parameters are crucial for understanding the potency, duration of action, and overall pharmacological profile of a drug candidate.

Binding Affinity Data

Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value indicates a higher binding affinity. The following tables summarize the binding affinities of several well-characterized 5-HT2A antagonists.

Table 1: Binding Affinity (Ki) of Selected Antagonists for the Human 5-HT2A Receptor

| Antagonist | Ki (nM) | Radioligand | Cell Line/Tissue | Reference(s) |

| Pimavanserin | 0.087 | [3H]Ketanserin | Human 5-HT2A receptors | [1] |

| M100,907 (Volinanserin) | 0.36 | Not Specified | 5-HT2 receptor | [2] |

| Ketanserin | ~1-2 | [3H]Ketanserin | Rat Frontal Cortex | [1] |

| Risperidone | 1.0 (for 5-HT2A) | Not Specified | 5-HT2A receptors | [2] |

| Spiperone | >500-fold higher affinity for 5-HT2A vs 5-HT2B/2C | Not Specified | Human 5-HT2A receptors |

Table 2: Dissociation Constant (Kd) of Selected Radiolabeled Antagonists for the 5-HT2A Receptor

| Radioligand | Kd (nM) | Tissue/Cell Line | Reference(s) |

| [3H]MDL 100,907 | 0.56 | Rat Cortical Homogenates | |

| [3H]Ketanserin | 2.0 | Rat Frontal Cortex | |

| [3H]MDL 100,907 | ~0.3 | Rat Brain |

Binding Kinetics Data

Binding kinetics describe the rate at which a ligand associates with (on-rate, k_on_) and dissociates from (off-rate, k_off_) a receptor. These parameters are critical for determining the duration of receptor occupancy.

Table 3: Kinetic Parameters of Selected Antagonists for the 5-HT2A Receptor

| Antagonist | Association Half-Life (t1/2 assoc) | Dissociation Half-Life (t1/2 dissoc) | On-rate (kon) (M⁻¹min⁻¹) | Off-rate (koff) (min⁻¹) | Reference(s) |

| [3H]MDL 100,907 | 2.7 min | 13.5 min | 2.57 x 10⁸ | 0.051 | |

| [3H]Ketanserin | Not Specified | 6.29 min | Not Specified | 0.110 | |

| [3H]AT-1015 | Not Specified | 37.03 min | 1.23 x 10⁸ | 0.019 |

Note: On-rate and off-rate for [3H]MDL 100,907 and [3H]Ketanserin were calculated from the provided half-life data using the formulas: k_on_ ≈ 0.693 / (t1/2_assoc_ * [L]) and k_off_ = 0.693 / t1/2_dissoc_. The on-rate for [3H]AT-1015 was calculated from its association rate constant (k1).

Experimental Protocols

The quantitative data presented above are primarily generated through radioligand binding assays. Below is a detailed methodology for a typical assay.

Radioligand Binding Assay

This protocol outlines the steps for determining the binding affinity of a test compound for the 5-HT2A receptor using a competition binding assay with a radiolabeled antagonist.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have high 5-HT2A receptor density (e.g., frontal cortex).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) 5-HT2A antagonist with high affinity and specificity (e.g., [³H]ketanserin or [³H]MDL 100,907).

-

Test Compounds: Unlabeled 5-HT2A antagonist of interest.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂).

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: For detection of radioactivity.

-

Glass Fiber Filters: To separate bound from unbound radioligand.

-

Filtration Apparatus: A cell harvester or vacuum filtration manifold.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed amount of membrane preparation to each well.

-

Add increasing concentrations of the unlabeled test compound.

-

Add a fixed concentration of the radioligand (typically at or below its Kd value).

-

For determining non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin) to a set of wells.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection and Data Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the log of the test compound concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing Key Pathways and Processes

5-HT2A Receptor Signaling Pathway

The canonical signaling pathway for the 5-HT2A receptor involves its coupling to Gαq/11, leading to the activation of Phospholipase C.

Caption: Canonical 5-HT2A receptor Gαq/11 signaling pathway.

Antagonist-Induced Receptor Internalization

Interestingly, some 5-HT2A antagonists can induce receptor internalization, a process that is typically associated with agonist binding. This antagonist-induced internalization is dynamin-dependent but arrestin-independent.

Caption: Antagonist-induced 5-HT2A receptor internalization pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay.

Caption: Workflow of a radioligand binding assay.

References

In Silico Modeling of Pimavanserin's Interaction with the 5-HT2A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of the interaction between Pimavanserin and the serotonin (B10506) 2A (5-HT2A) receptor. Pimavanserin is a selective 5-HT2A receptor antagonist and inverse agonist, and understanding its interaction with the receptor at a molecular level is crucial for the development of novel therapeutics targeting the serotonergic system. This document outlines experimental protocols for characterizing this interaction and provides a framework for computational modeling approaches.

Quantitative Data Summary

The following tables summarize the quantitative data for Pimavanserin's interaction with the 5-HT2A receptor, compiled from various in vitro studies.

Table 1: Binding Affinity of Pimavanserin for the 5-HT2A Receptor

| Parameter | Value | Species | Assay Conditions |

| Ki | 0.087 nM | Human | Radioligand binding assay with [3H]ketanserin |

| pKi | 9.3 | Human | Membranes |

| pKi | 9.70 | Human | Whole cells |

Table 2: Functional Activity of Pimavanserin at the 5-HT2A Receptor

| Parameter | Value | Species | Assay |

| IC50 | 2 nM | Not Specified | Inverse agonist activity |

| pIC50 | 8.7 | Not Specified | Cell-based functional assay |

Table 3: Selectivity of Pimavanserin for the 5-HT2A Receptor

| Receptor | Binding Affinity (Ki or pKi) | Fold Selectivity (over 5-HT2A) |

| 5-HT2C | pKi = 8.80 (membranes), 8.00 (whole cells) | ~30-40 fold |

| Dopamine D2 | No appreciable affinity | >1000 fold |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.

Radioligand Binding Assay

This protocol is adapted from studies characterizing the binding of ligands to the 5-HT2A receptor.

Objective: To determine the binding affinity (Ki) of Pimavanserin for the 5-HT2A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Radioligand: [3H]ketanserin (specific activity ~60-80 Ci/mmol).

-

Non-specific binding control: Mianserin (10 µM).

-

Pimavanserin stock solution (in DMSO).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-5HT2A cells to ~80-90% confluency.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh binding buffer and determine the protein concentration using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]ketanserin (final concentration ~1-2 nM), and 50 µL of varying concentrations of Pimavanserin.

-

For total binding, add 50 µL of binding buffer instead of Pimavanserin.

-

For non-specific binding, add 50 µL of 10 µM mianserin.

-

Add 50 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).

-

Incubate the plate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in binding buffer.

-

Wash the filters three times with 3 mL of ice-cold binding buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of Pimavanserin by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Mobilization

This protocol outlines a general procedure for measuring Gq/11-mediated calcium mobilization upon 5-HT2A receptor activation, which is antagonized by Pimavanserin.

Objective: To determine the functional potency of Pimavanserin as an antagonist of the 5-HT2A receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

5-HT (Serotonin) as the agonist.

-

Pimavanserin stock solution (in DMSO).

-

A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).

Procedure:

-

Cell Preparation:

-

Seed the cells into black-walled, clear-bottom 96-well plates and grow to ~90% confluency.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of Pimavanserin in assay buffer.

-

Add 50 µL of the Pimavanserin dilutions to the respective wells and incubate for 15-30 minutes.

-

Prepare a solution of 5-HT in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add 50 µL of the 5-HT solution to each well and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the response as a function of Pimavanserin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The pA2 value, a measure of antagonist potency, can be calculated from the IC50 values obtained at different agonist concentrations using the Schild equation.

-

In Silico Modeling

In silico modeling provides a powerful tool to visualize and understand the molecular interactions between Pimavanserin and the 5-HT2A receptor.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For the Pimavanserin-5-HT2A interaction, the crystal structure of the 5-HT2A receptor in an inactive state (PDB ID: 6A93) is a suitable template.[1]

Protocol using AutoDock Vina:

-

Receptor and Ligand Preparation:

-

Receptor (6A93): Download the PDB file. Remove water molecules, co-factors, and any co-crystallized ligands. Add polar hydrogens and assign Gasteiger charges using AutoDock Tools (ADT). Save the prepared receptor in PDBQT format.

-

Ligand (Pimavanserin): Obtain the 3D structure of Pimavanserin (e.g., from PubChem). Use ADT to detect the rotatable bonds and assign Gasteiger charges. Save the prepared ligand in PDBQT format.

-

-

Grid Box Definition:

-

In ADT, define the search space (grid box) to encompass the orthosteric binding pocket of the 5-HT2A receptor. The dimensions and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding site.

-

-

Docking Simulation:

-

Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search.

-

Run AutoDock Vina from the command line using the configuration file.

-

-

Analysis of Results:

-

Vina will generate multiple binding poses with their corresponding binding affinities (in kcal/mol).

-

Visualize the docked poses in a molecular visualization software (e.g., PyMOL, Chimera) to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between Pimavanserin and the receptor's amino acid residues.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the Pimavanserin-5-HT2A complex over time.

Protocol using GROMACS:

-

System Preparation:

-

Start with the best-docked pose of the Pimavanserin-6A93 complex from the molecular docking step.

-

Choose a suitable force field (e.g., CHARMM36m for the protein and CGenFF for the ligand).

-

Place the complex in a simulation box of appropriate size and shape (e.g., a cubic box with a minimum distance of 1.0 nm between the protein and the box edges).

-

Solvate the system with a water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT (constant number of particles, volume, and temperature) equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) while restraining the positions of the protein and ligand heavy atoms.

-

NPT (constant number of particles, pressure, and temperature) equilibration: Maintain the temperature and apply pressure coupling to bring the system to the desired pressure (e.g., 1 bar), again with position restraints on the protein and ligand.

-

-

-

Production MD:

-

Remove the position restraints and run the production MD simulation for a desired length of time (e.g., 100-500 ns).

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to study the stability of the complex (e.g., RMSD, RMSF), the interactions between Pimavanserin and the receptor over time, and any conformational changes in the receptor upon ligand binding.

-

Visualizations

Signaling Pathways

The 5-HT2A receptor primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. Pimavanserin acts as a neutral antagonist at this pathway. Additionally, there is evidence for 5-HT2A receptor coupling to Gαi1 proteins, a pathway where Pimavanserin exhibits inverse agonist activity.[2][3]

Caption: 5-HT2A receptor signaling pathways and the modulatory role of Pimavanserin.

Experimental Workflows

A logical workflow is essential for both in vitro and in silico investigations.

Caption: A typical workflow for the in silico modeling of ligand-receptor interactions.

References

Pharmacological Profile of 5-HT2A Antagonist 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the pharmacological properties of 5-HT2A Antagonist 1 , a novel compound with high affinity and selectivity for the serotonin (B10506) 2A (5-HT2A) receptor. This guide details the compound's binding characteristics, in vitro functional activity, and in vivo preclinical efficacy, positioning it as a promising candidate for further development. All data presented herein is based on established experimental protocols, which are described in detail. The underlying signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the compound's mechanism of action and evaluation process.

Introduction

The serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly linked to the Gq/11 signaling pathway, is a critical modulator of various physiological and cognitive functions.[1] Its dysregulation has been implicated in a range of neuropsychiatric disorders, making it a key target for therapeutic intervention. This compound is a novel, highly selective inverse agonist/antagonist designed to modulate 5-HT2A receptor activity with high precision, offering a potential therapeutic advantage over existing treatments. This whitepaper serves as a core technical guide to its pharmacological profile.

In Vitro Pharmacological Profile

The in vitro characterization of this compound demonstrates its potent and selective interaction with the 5-HT2A receptor.

Receptor Binding Affinity

Binding affinity was determined through competitive radioligand binding assays. The data reveals that this compound exhibits sub-nanomolar affinity for the human 5-HT2A receptor, with significantly lower affinity for other serotonin receptor subtypes and a wide range of other CNS targets.

Table 1: Receptor Binding Affinity Profile of this compound

| Receptor/Target | Ki (nM) |

| Human 5-HT2A | 0.087 |

| Human 5-HT2C | 0.44 |

| Human Sigma 1 | 120 |

| Human 5-HT2B | > 300 |

| Human Dopamine D2 | > 300 |

| Muscarinic, Histaminergic, Adrenergic Receptors | > 300 |

Data presented is a representative summary from multiple in vitro binding studies.[2][3]

Functional Activity

The functional activity of this compound was assessed using cell-based assays that measure the downstream consequences of receptor activation. These studies confirm its potent inverse agonist and antagonist properties at the 5-HT2A receptor.

Table 2: In Vitro Functional Potency of this compound

| Assay Type | Cell Line | Parameter | Value |

| Calcium Flux | HEK293 (expressing human 5-HT2A) | IC50 (nM) | 1.9 |

| R-SAT | NIH-3T3 (expressing human 5-HT2A) | pIC50 | 8.7 |

| R-SAT | NIH-3T3 (expressing human 5-HT2C) | pIC50 | 7.1 |

IC50 values represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response. pIC50 is the negative logarithm of the IC50.[3][4][5]

In Vivo Pharmacological Profile

Preclinical in vivo studies in rodent models were conducted to evaluate the antipsychotic-like and sensorimotor gating effects of this compound.

Head-Twitch Response (HTR) Model

The head-twitch response in mice is a behavioral proxy for 5-HT2A receptor activation. This compound demonstrated a dose-dependent reduction in the HTR induced by the 5-HT2A agonist DOI (2,5-dimethoxy-4-iodoamphetamine), confirming its in vivo target engagement and antagonist activity.

Prepulse Inhibition (PPI) Model

Prepulse inhibition of the acoustic startle reflex is a measure of sensorimotor gating, which is often deficient in psychiatric disorders. This compound was shown to normalize deficits in PPI in rodent models, suggesting potential antipsychotic efficacy.[6][7]

Table 3: Summary of In Vivo Efficacy of this compound

| Model | Species | Effect | Effective Dose Range |

| DOI-induced Head-Twitch Response | Rat | Reduction of head-twitch behavior | 3 mg/kg, p.o. |

| MK-801-induced Hyperactivity | Mouse | Reduction of hyperactivity | 0.1 - 3 mg/kg, s.c. & p.o. |

| Prepulse Inhibition Deficits | Rat | Normalization of PPI | 1 - 10 mg/kg, s.c. |

p.o. = oral administration; s.c. = subcutaneous administration.[4]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in preclinical species and humans, indicating its suitability for once-daily oral dosing.

Table 4: Key Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tmax) | ~6 hours |

| Plasma Half-life | ~57 hours |

| Active Metabolite Half-life | ~200 hours |

| Plasma Protein Binding | ~95% |

| Metabolism | Primarily via CYP3A4/5 |

| Bioavailability (oral) | >99% |

Data is derived from human pharmacokinetic studies.[2][8]

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist initiates a signaling cascade through the Gq protein.[1] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][4] this compound acts by blocking this cascade.

Experimental Workflow for Antagonist Characterization

The characterization of a novel 5-HT2A antagonist follows a structured workflow, progressing from initial binding studies to functional assays and finally to in vivo models to confirm efficacy.

Detailed Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

-

Materials:

-

Membrane preparations from cells stably expressing the human 5-HT2A receptor.

-

Radioligand (e.g., [3H]ketanserin).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (e.g., unlabeled ketanserin (B1673593) at a high concentration).

-

Assay buffer, 96-well filter plates, scintillation fluid.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate bound from unbound radioligand by rapid filtration through the filter plates.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the IC50 value (concentration of antagonist that displaces 50% of the specific radioligand binding) by non-linear regression.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Calcium Flux Assay

-

Objective: To measure the functional potency (IC50) of this compound in blocking agonist-induced calcium mobilization.

-

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

5-HT2A agonist (e.g., serotonin or DOI).

-

Test compound (this compound) at various concentrations.

-

Assay buffer, 96-well black-walled, clear-bottom plates.

-

-

Procedure:

-

Plate the cells in the 96-well plates and allow them to adhere.

-

Load the cells with the calcium-sensitive dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of the 5-HT2A agonist.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of the antagonist.

-

Plot the response against the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

-

Receptor Selection and Amplification Technology (R-SAT) Assay

-

Objective: To determine the functional activity (inverse agonism and antagonism) of this compound.

-

Principle: R-SAT is a cell-based assay where GPCR activation is linked to cellular transformation and growth. Inverse agonists suppress the constitutive (baseline) activity of the receptor, leading to reduced cell growth, while antagonists block agonist-induced cell growth.

-

Materials:

-

NIH-3T3 cells.

-

Expression plasmid for the human 5-HT2A receptor.

-

Cell culture medium and reagents.

-

Test compound (this compound) at various concentrations.

-

Agonist (for antagonist mode).

-

-

Procedure:

-

Cells are transfected with the receptor plasmid.

-

The transfected cells are plated and treated with various concentrations of this compound (for inverse agonism) or co-treated with an agonist and the antagonist.

-

Cells are incubated for several days to allow for cell growth.

-

Cell proliferation is quantified using a standard method (e.g., colorimetric assay like MTT, or cell counting).

-

-

Data Analysis:

-

For inverse agonism, the reduction in cell growth compared to vehicle-treated cells is measured to determine potency (pIC50).

-

For antagonism, the inhibition of agonist-stimulated growth is measured to determine potency.

-

Head-Twitch Response (HTR) in Mice

-

Objective: To assess the in vivo antagonist activity of this compound at the 5-HT2A receptor.

-

Materials:

-

Male C57BL/6J mice.

-

5-HT2A agonist (e.g., DOI).

-

Test compound (this compound) at various doses.

-

Vehicle control.

-

Observation chambers.

-

-

Procedure:

-

Administer the test compound or vehicle to the mice.

-

After a pre-determined time, administer the 5-HT2A agonist.

-

Place the mice individually in observation chambers.

-

Record the number of head twitches over a specified time period (e.g., 30 minutes).

-

-

Data Analysis:

-

Compare the number of head twitches in the antagonist-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).

-

Prepulse Inhibition (PPI) in Rodents

-

Objective: To evaluate the effect of this compound on sensorimotor gating.

-

Materials:

-

Rats or mice.

-

A startle response system with a sound-attenuating chamber.

-

Test compound (this compound) at various doses.

-

Vehicle control.

-

-

Procedure:

-

Administer the test compound or vehicle.

-

Place the animal in the startle chamber and allow for an acclimation period with background white noise.

-

Present a series of trials, including pulse-alone trials (a loud startling stimulus) and prepulse-pulse trials (a weaker acoustic stimulus preceding the startling pulse).

-

Measure the startle amplitude in response to the pulse.

-

-

Data Analysis:

-

Calculate the percentage of PPI for each trial type: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.

-

Compare the %PPI between treatment groups.

-

Conclusion

This compound is a potent and selective 5-HT2A receptor antagonist with inverse agonist properties. Its high affinity for the target receptor, demonstrated functional antagonism in vitro, and efficacy in preclinical models of psychosis-related behaviors underscore its potential as a novel therapeutic agent. The favorable pharmacokinetic profile supports a convenient dosing regimen. The detailed methodologies and data presented in this guide provide a solid foundation for its continued development and clinical investigation.

References

- 1. grokipedia.com [grokipedia.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Pimavanserin (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Pimavanserin - Wikipedia [en.wikipedia.org]

The Intricate Dance of Structure and Activity: A Technical Guide to 5-HT2A Antagonists

For Researchers, Scientists, and Drug Development Professionals

The serotonin (B10506) 2A receptor (5-HT2A) stands as a pivotal target in contemporary neuropharmacology. Its modulation is implicated in the therapeutic mechanisms of a diverse array of drugs, including atypical antipsychotics, and it is a key player in the action of psychedelic compounds. The development of selective 5-HT2A antagonists is a critical endeavor for creating more refined and safer therapeutics for a range of neuropsychiatric disorders. This technical guide delves into the core principles of the structure-activity relationships (SAR) of 5-HT2A antagonists, providing a comprehensive overview of the chemical moieties that govern their interaction with the receptor. Detailed experimental protocols for key assays and visual representations of signaling pathways and workflows are included to provide a practical resource for researchers in the field.

Core Principles of 5-HT2A Antagonist SAR

The affinity and selectivity of antagonists for the 5-HT2A receptor are dictated by a complex interplay of structural features. Extensive research has illuminated several key chemical motifs that are consistently associated with potent 5-HT2A antagonism. These insights are crucial for the rational design of novel antagonists with improved pharmacological profiles.

The Butyrophenone (B1668137) and Phenylpiperidine/Piperazine (B1678402) Scaffolds

A prominent class of 5-HT2A antagonists is built upon the butyrophenone scaffold, often incorporating a piperidine (B6355638) or piperazine ring. The general structure consists of a fluorinated phenyl group connected via a four-carbon chain to a nitrogen-containing heterocycle.

-

Fluorophenyl Group: A p-fluorobenzoyl moiety is a common feature, contributing significantly to binding affinity.

-

Four-Carbon Linker: An ethylene (B1197577) bridge between the alkanone and the amino moiety has been shown to favor higher affinity for the 5-HT2B receptor, highlighting the importance of linker length for subtype selectivity[1].

-

Piperidine/Piperazine Ring: This basic nitrogen-containing ring is a crucial pharmacophoric element. Piperidine fragments generally confer high affinity for the 5-HT2A receptor subtype[1]. In contrast, piperazine-containing ligands have demonstrated selectivity for the 5-HT2C receptor over the 5-HT2A receptor[1].

-

Terminal Moiety: The nature of the substituent on the distal nitrogen of the piperidine/piperazine ring is a major determinant of affinity and selectivity. For instance, the presence of a 4-[3-(6-fluorobenzisoxazolyl)]piperidine moiety is associated with moderate selectivity for the 5-HT2C receptor versus the 5-HT2B receptor[1].

The Role of Specific Moieties in Affinity and Selectivity

Beyond the general butyrophenone scaffold, specific chemical groups have been identified as critical for high-affinity and selective 5-HT2A antagonism:

-

Benzisoxazolyl Group: The 6-fluorobenzisoxazolyl moiety is a key feature in several potent 5-HT2A antagonists, including the atypical antipsychotic risperidone.

-

Quinazoline (B50416) Derivatives: Ketanserin, a well-known 5-HT2A antagonist, features a quinazoline core. While a potent antagonist, it also exhibits high affinity for α1-adrenergic and histamine (B1213489) H1 receptors, limiting its utility as a highly selective tool[2].

-

Conformationally Constrained Structures: The introduction of conformational constraints, such as in certain butyrophenone derivatives, has led to the development of highly active (pKi > 8.76) and selective 5-HT2A antagonists[1].

Quantitative Structure-Activity Relationship Data

The following tables summarize quantitative data from various studies, illustrating the impact of structural modifications on the binding affinity and functional activity of 5-HT2A antagonists.

Table 1: Binding Affinities (Ki in nM) of Selected 5-HT2A Antagonists at Serotonin Receptors

| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) | Reference |

| Ketanserin | 1.1 | - | 505 | [3] |

| Risperidone | 3.98 | 199.5 | 3.16 | [2] |

| Pimavanserin (B1677881) | 0.087 | - | 0.44 | [4] |

| M100,907 (Volinanserin) | 0.36 | >1000 | >1000 | [2][5] |

| Altanserin | 0.4 | - | - | [2] |

| Spiperone | 0.0031 (IC50) | - | - | [6] |

Note: Ki values are indicative of binding affinity, where a lower value corresponds to higher affinity. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Structure-Activity Relationship of Novel Amino-Phenylmethylene-Imidazolone (APMI) Derivatives

| Compound | R1 | R2 | 5-HT2A Ki (nM) | 5-HT2A IC50 (nM) | Reference |

| 2a | H | H | 233 | 887 | [7] |

| 2c | OCH3 | H | 19 | 58 | [7] |

This table illustrates the significant impact of a methoxy (B1213986) substitution on the phenyl ring, leading to a more than 10-fold increase in binding affinity and antagonist potency.

Table 3: In Vitro Activity of Novel Pimavanserin Derivatives

| Compound | 5-HT2A IC50 (nmol/L) | Reference |

| 6a | 120 | |

| 6c | 152 | |

| 6d | 285 |

These compounds were designed based on the structure of pimavanserin and demonstrate potent 5-HT2A receptor inhibitory activity.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate assessment of the pharmacological properties of 5-HT2A antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the 5-HT2A receptor.

Objective: To measure the displacement of a radiolabeled ligand from the 5-HT2A receptor by a test compound.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK-293 cells)[8].

-

Radioligand: Typically [3H]ketanserin or [3H]spiperone.

-

Wash Buffer: e.g., Tris-HCl buffer.

-

Scintillation fluid.

-

96-well filter plates.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Cells expressing the 5-HT2A receptor are harvested and homogenized in a lysis buffer. The cell membranes are then isolated by centrifugation.

-

Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The contents of the wells are rapidly filtered through a filter mat to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity on each filter is then measured using a liquid scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay: Calcium Flux

This assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by a 5-HT2A agonist.

Objective: To determine the functional antagonist activity of a test compound at the 5-HT2A receptor.

Materials:

-

A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK-293 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A 5-HT2A receptor agonist (e.g., serotonin).

-

A fluorescent plate reader.

Procedure:

-

Cell Plating: Cells are seeded into a 96-well plate and allowed to attach overnight.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: Varying concentrations of the test compound (the antagonist) are added to the wells and incubated for a specific period.

-

Agonist Stimulation: A fixed concentration of a 5-HT2A agonist is added to the wells to stimulate the receptor.

-

Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescent plate reader.

-

Data Analysis: The data is analyzed to determine the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50).

Visualizing the Molecular Landscape

To better understand the context of 5-HT2A antagonist activity, the following diagrams illustrate the key signaling pathway and experimental workflows.

Caption: Canonical 5-HT2A receptor signaling cascade.

Caption: Workflow for a typical radioligand binding assay.

Caption: Workflow for a functional calcium flux assay.

References

- 1. Synthesis and evaluation of novel 5-HT2A receptor inverse agonist with excellent in vivo antipsychotic efficacy and superior tissue distribution for treatment of Parkinson's disease psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure activity relationships of 5-HT2B and 5-HT2C serotonin receptor antagonists: N6, C2 and 5′-modified (N)-methanocarba-adenosine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Modulatory Role of 5-HT2A Antagonists on Cortical Pyramidal Neuron Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin (B10506) 2A (5-HT2A) receptor, a G-protein coupled receptor predominantly expressed on the apical dendrites of cortical pyramidal neurons, plays a crucial role in modulating cognitive and perceptual functions.[1][2] Dysregulation of the 5-HT2A receptor system has been implicated in various neuropsychiatric disorders, including schizophrenia and depression, making it a key target for therapeutic intervention.[3] This technical guide provides an in-depth analysis of the effects of 5-HT2A antagonists on the electrophysiological and signaling properties of cortical pyramidal neurons, offering a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.

Mechanism of Action of 5-HT2A Antagonists

5-HT2A receptors are primarily coupled to the Gq/G11 signaling pathway.[1] Activation of this pathway by serotonin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream effects that ultimately enhance neuronal excitability.[1]

5-HT2A antagonists counteract these effects by binding to the receptor and preventing the binding of serotonin, thereby inhibiting the Gq/PLC signaling cascade.[4] This blockade leads to a reduction in the overall excitatory tone mediated by serotonin in cortical pyramidal neurons.[4]

Effects on Neuronal Excitability and Synaptic Transmission

The antagonism of 5-HT2A receptors produces a range of effects on the electrophysiological properties of cortical pyramidal neurons, influencing their firing rate, membrane potential, and responses to synaptic inputs.

Modulation of Firing Rate

Studies have shown that 5-HT2A antagonists can modulate the basal firing rate of cortical pyramidal neurons. For instance, the selective 5-HT2A antagonist M100907 has been observed to decrease the basal firing frequency of layer 5 pyramidal neurons in the prefrontal cortex.[5] This suggests a tonic excitatory influence of endogenous serotonin on these neurons that is mediated by 5-HT2A receptors. However, the effect of 5-HT2A antagonists can be complex, as some studies have reported that systemic administration of antagonists can lead to an increase in dopamine (B1211576) efflux in the prefrontal cortex, which may indirectly influence pyramidal neuron activity.[6]

Interaction with Glutamatergic Neurotransmission

A significant aspect of 5-HT2A receptor function is its interplay with the glutamatergic system, particularly with N-methyl-D-aspartate (NMDA) receptors. The selective 5-HT2A antagonist M100907 has been shown to produce a substantial, concentration-dependent increase in NMDA-induced responses in pyramidal cells of the rat medial prefrontal cortex.[7] This potentiation of NMDA receptor-mediated neurotransmission may be a key mechanism underlying the therapeutic effects of some atypical antipsychotic drugs that possess 5-HT2A antagonist properties.[7]

Quantitative Data on the Effects of 5-HT2A Antagonists

The following tables summarize the quantitative data from various studies on the effects of 5-HT2A antagonists on cortical pyramidal neurons.

| 5-HT2A Antagonist | Preparation | Effect | Quantitative Change | Reference |

| M100907 | Rat medial prefrontal cortex slices | Potentiation of NMDA-induced responses | 350% to 550% increase | [7] |

| M100907 | Mouse prefrontal cortex slices | Decrease in basal firing frequency | Firing frequency decreased to ~40% of baseline | [5] |

| Ketanserin | Cortical pyramidal cells | Reversal of agonist-induced IPSCs | - | [8] |

Signaling Pathways

The signaling cascades initiated by 5-HT2A receptor activation and the point of intervention for antagonists are critical for understanding their mechanism of action.

Figure 1: 5-HT2A receptor signaling pathway and antagonist intervention.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections outline typical experimental protocols used to study the effects of 5-HT2A antagonists.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This technique is used to record the electrical activity of individual neurons in brain slices.

1. Brain Slice Preparation:

-

Anesthetize the animal (e.g., rodent) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Rapidly dissect the brain and prepare coronal or sagittal slices (250-300 µm thick) of the desired cortical region using a vibratome in ice-cold, oxygenated aCSF.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.

2. Recording Setup:

-

Transfer a slice to the recording chamber of an upright microscope equipped with infrared differential interference contrast (IR-DIC) optics.

-

Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 ml/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

-

Fill the pipettes with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).

3. Data Acquisition:

-

Visually identify pyramidal neurons in the cortical layer of interest.

-

Establish a gigaseal and obtain a whole-cell configuration.

-

Record baseline activity in current-clamp (for firing rate) or voltage-clamp (for synaptic currents) mode.

-

Bath-apply the 5-HT2A antagonist at the desired concentration and record the changes in neuronal activity.

Figure 2: Workflow for whole-cell patch-clamp experiments.

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in the extracellular space of the brain in awake, freely moving animals.

1. Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the desired cortical region (e.g., medial prefrontal cortex).

-

Secure the cannula with dental cement and allow the animal to recover for several days.

2. Microdialysis Procedure:

-

Gently insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µl/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

After a stable baseline is established, administer the 5-HT2A antagonist (systemically or locally through the probe).

-

Continue collecting dialysate samples to measure changes in neurotransmitter concentrations.

3. Sample Analysis:

-

Analyze the dialysate samples for the neurotransmitter of interest (e.g., dopamine) using high-performance liquid chromatography (HPLC) with electrochemical detection.

Conclusion

5-HT2A antagonists exert a significant modulatory influence on the activity of cortical pyramidal neurons. Their ability to reduce serotonin-mediated excitation and potentiate NMDA receptor function highlights their therapeutic potential for a range of neuropsychiatric disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the complex role of the 5-HT2A receptor system in cortical function and to develop novel therapeutic strategies targeting this important receptor.

References

- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 2. medrxiv.org [medrxiv.org]

- 3. The role of serotonin 5-HT2A receptors in memory and cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. Psychedelic compounds directly excite 5-HT2A Layer 5 Pyramidal Neurons in the Prefrontal Cortex through a 5-HT2A Gq -mediated activation mechanism | bioRxiv [biorxiv.org]

- 6. The selective 5-HT2A receptor antagonist, MDL 100,907, increases dopamine efflux in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M100907, a selective 5-HT2A receptor antagonist and a potential antipsychotic drug, facilitates N-methyl-D-aspartate-receptor mediated neurotransmission in the rat medial prefrontal cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Physiological Role of 5-HT2A Receptors in Working Memory - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Role of 5-HT2A Antagonists in Modulating Thalamocortical Processing

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thalamocortical system is fundamental for sensory processing, consciousness, and higher-order cognitive functions. The serotonergic system, through its diverse receptor subtypes, exerts significant modulatory control over this network. Among these, the serotonin (B10506) 2A receptor (5-HT2A) has emerged as a critical player in regulating thalamocortical communication. This technical guide provides an in-depth analysis of the role of 5-HT2A antagonists in modulating thalamocortical processing. We will explore the molecular mechanisms of 5-HT2A receptor signaling, the effects of its antagonism on neural circuitry, and the preclinical evidence supporting its therapeutic potential. This document summarizes quantitative data for key antagonists, details common experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Thalamocortical Processing and the Role of Serotonin

The thalamocortical network comprises reciprocal connections between the thalamus and the cerebral cortex, forming the basis of sensory perception, motor control, and consciousness. The thalamus acts as a central relay station, gating the flow of information to the cortex. Serotonin (5-hydroxytryptamine, 5-HT), a neurotransmitter originating from the raphe nuclei, broadly innervates the thalamus and cortex, playing a crucial role in modulating the state of thalamocortical neurons and influencing their firing patterns.[1] The diverse effects of serotonin are mediated by a family of at least 14 distinct receptor subtypes. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is highly expressed in the cerebral cortex and thalamus and is a key target for a variety of therapeutic agents, including atypical antipsychotics.[2][3]

The 5-HT2A Receptor: A Key Modulator of Thalamocortical and Cortical Function

5-HT2A receptors are densely expressed in several brain regions critical for higher-order cognition, including the prefrontal cortex (PFC), hippocampus, and basal ganglia.[3] Within the cortex, they are prominently located on the apical dendrites of layer V pyramidal neurons, which are the primary output neurons of the cortex and play a vital role in thalamocortical and corticocortical communication.[2] The 5-HT2A receptor is also prevalent in the thalamic reticular nucleus, which consists of GABAergic neurons that regulate thalamic activity.[1]

Activation of 5-HT2A receptors is generally excitatory, leading to neuronal depolarization and increased firing rates.[4] This receptor is implicated in a wide range of functions, including learning, memory, and sensory processing.[3][5] Dysregulation of 5-HT2A receptor signaling has been linked to the pathophysiology of several neuropsychiatric disorders, such as schizophrenia and depression.[3][6]

Mechanism of Action of 5-HT2A Antagonists

5-HT2A antagonists are a class of compounds that bind to 5-HT2A receptors and block the effects of endogenous serotonin or exogenous agonists.[7] These antagonists can be classified as:

-

Neutral Antagonists: These ligands bind to the receptor and prevent agonist binding without affecting the receptor's basal activity.

-

Inverse Agonists: These ligands stabilize the receptor in an inactive conformation, reducing its constitutive activity even in the absence of an agonist.[8][9] Many drugs classified as 5-HT2A antagonists, such as pimavanserin (B1677881), exhibit inverse agonist properties.[8][10][11]

By blocking 5-HT2A receptor-mediated signaling, these compounds can modulate neurotransmitter systems and restore balance in neural circuits.[7] For example, many atypical antipsychotics possess 5-HT2A antagonist activity in addition to dopamine (B1211576) D2 receptor blockade, which is thought to contribute to their improved side-effect profile and efficacy against negative symptoms and cognitive deficits in schizophrenia.[7][12]

Signaling Pathways Modulated by 5-HT2A Antagonism

The 5-HT2A receptor primarily couples to the Gq/G11 family of G-proteins.[2] Agonist binding initiates a cascade of intracellular events, which are consequently blocked by 5-HT2A antagonists. The canonical signaling pathway involves:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.[2]

-

Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13]

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[6][13]

-

Activation of Protein Kinase C (PKC): DAG and elevated intracellular Ca2+ activate PKC, which then phosphorylates various downstream target proteins, modulating neuronal excitability and gene expression.[2][13]

Beyond this primary pathway, 5-HT2A receptors can also engage other signaling cascades, including the phospholipase A2 (PLA2) pathway, leading to the release of arachidonic acid, and pathways involving extracellular signal-regulated kinases (ERK).[5][6]

Preclinical Evidence for the Role of 5-HT2A Antagonists in Thalamocortical Processing

A growing body of preclinical research highlights the importance of 5-HT2A receptor antagonism in modulating thalamocortical and corticocortical circuits.

-

Modulation of Glutamatergic Transmission: Studies have shown that presynaptic 5-HT2A receptors are located on thalamocortical afferents and their activation enhances N-methyl-D-aspartate (NMDA) receptor-mediated transmission.[14][15][16] Antagonism of these receptors can, therefore, modulate this glutamatergic input to the cortex. For instance, the selective 5-HT2A antagonist M100907 has been shown to attenuate phencyclidine (PCP)-induced disruption of frontoseptohippocampal circuits, suggesting a key role in modulating glutamate-mediated neurotransmission.[17]

-

Regulation of Cortical Excitability: 5-HT2A receptors contribute to the excitatory effects of serotonin on cortical neurons, particularly layer V pyramidal cells.[4] Antagonists like ketanserin (B1673593) and MDL11939 can block 5-HT-induced depolarization and tonic firing in these neurons.[18] Furthermore, studies using the 5-HT2A agonist DOI have shown that it induces Fos expression (a marker of neuronal activation) in the cortex, an effect that is dependent on thalamocortical glutamatergic neurons and is blocked by the antagonist M100907.[19][20]

-

Influence on Thalamocortical Oscillations: Thalamocortical oscillations are crucial for sensory processing and consciousness. The 5-HT2A antagonist ketanserin has been found to increase the number of high-voltage spindles, a type of thalamocortical oscillation, suggesting a role for 5-HT2A receptors in suppressing these rhythms.[21]

-

Impact on Cognitive Functions: In non-human primates performing working memory tasks, the local application of 5-HT2A antagonists in the dorsolateral prefrontal cortex attenuated the delay-period activity of putative pyramidal cells, indicating a crucial role for these receptors in cognitive functions subserved by the thalamocortical circuitry.[4][22]

Quantitative Data on Representative 5-HT2A Antagonists

The following table summarizes the binding affinities (Ki, nM) of several well-characterized 5-HT2A antagonists for the human 5-HT2A receptor and other relevant receptors. Lower Ki values indicate higher binding affinity.

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | D2 Ki (nM) | α1-adrenergic Ki (nM) | H1 Ki (nM) |

| Ketanserin | ~1-3 | ~20-50 | >1000 | ~2-5 | ~10-30 |

| M100907 (Volinanserin) | 0.36 | 130 | >1000 | 110 | >1000 |

| Pimavanserin | 0.087 | 0.44 | >300 | >1000 | >1000 |

| Risperidone | 0.16-0.5 | 5.7 | 1.8-3.8 | 0.8-2 | 2-4 |

| Olanzapine | 2.5-4 | 11 | 11-31 | 19 | 7 |

Data compiled from various sources, including[9][10][23][24][25]. Values are approximate and can vary depending on the experimental conditions.

Experimental Protocols

Investigating the role of 5-HT2A antagonists in thalamocortical processing involves a variety of sophisticated techniques. Below are outlines of key experimental protocols.

In Vitro Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This technique is used to measure the effects of 5-HT2A antagonists on synaptic transmission and neuronal excitability in thalamocortical circuits.

Objective: To assess the effect of a 5-HT2A antagonist on 5-HT- or agonist-evoked postsynaptic currents in cortical pyramidal neurons receiving thalamic input.

Methodology:

-

Slice Preparation:

-

Anesthetize a rodent (e.g., Sprague-Dawley rat, P14-P28) and perform transcardial perfusion with ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

-

Rapidly dissect the brain and prepare 300-400 µm thick coronal or thalamocortical slices using a vibratome.

-

Allow slices to recover in oxygenated ACSF at 32-34°C for at least 1 hour.

-

-

Recording:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at 30-32°C.

-

Identify layer V pyramidal neurons in the prefrontal cortex using differential interference contrast (DIC) optics.

-

Establish a whole-cell patch-clamp recording using a borosilicate glass pipette filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, and 10 phosphocreatine.

-

Record baseline synaptic activity or neuronal firing. To study thalamocortical synapses specifically, a stimulating electrode can be placed in the thalamic radiation.[26][27]

-

-

Pharmacology:

-

Establish a stable baseline recording of evoked excitatory postsynaptic currents (eEPSCs).

-

Apply a 5-HT2A agonist (e.g., DOI) to the bath to potentiate the eEPSCs.

-

Following washout, co-apply the 5-HT2A antagonist (e.g., M100907) with the agonist to determine if the antagonist blocks the agonist's effect.

-

Analyze changes in eEPSC amplitude, frequency, and kinetics.

-

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals.

Objective: To determine if a 5-HT2A antagonist alters dopamine and glutamate (B1630785) release in the prefrontal cortex.

Methodology:

-

Surgical Implantation:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the medial prefrontal cortex (mPFC).

-

Allow the animal to recover for 5-7 days.

-

-

Microdialysis:

-

Insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with ACSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

After collecting stable baseline samples, administer the 5-HT2A antagonist (e.g., M100907, 0.1 mg/kg, s.c.).[12]

-